(S,R.S)-AHPC-PEG4-NHS ester
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Overview
Description
(S, R, S)-AHPC-PEG4-NHS ester is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique stereochemistry, which is denoted by the (S, R, S) configuration. The compound is often used in various scientific research applications due to its ability to form stable linkages with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG4-NHS ester typically involves the esterification reaction between an alcohol and a carboxylic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion . The general reaction scheme is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In the case of (S, R, S)-AHPC-PEG4-NHS ester, the specific reactants and conditions would be tailored to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of esters, including (S, R, S)-AHPC-PEG4-NHS ester, often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
(S, R, S)-AHPC-PEG4-NHS ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst, such as hydrochloric acid, and water.
Basic Hydrolysis (Saponification): Utilizes a strong base, such as sodium hydroxide, to produce a carboxylate salt and alcohol.
Reduction: Involves the use of lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
(S, R, S)-AHPC-PEG4-NHS ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (S, R, S)-AHPC-PEG4-NHS ester involves the formation of a covalent bond between the ester group and a nucleophile, such as an amine or hydroxyl group. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in the ester, which is susceptible to nucleophilic attack . The resulting product is a stable amide or ester linkage, depending on the nucleophile involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl acetate
- Ethyl propanoate
- Isopropyl butyrate
Uniqueness
(S, R, S)-AHPC-PEG4-NHS ester is unique due to its specific stereochemistry and functional groups, which allow it to form stable linkages with a variety of nucleophiles. This makes it particularly useful in applications where stability and specificity are crucial .
Properties
Molecular Formula |
C38H53N5O12S |
---|---|
Molecular Weight |
803.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1 |
InChI Key |
NRGOXURBVINXIF-DTHISRBOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Origin of Product |
United States |
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